![molecular formula C13H14N2O2 B2943664 (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 837378-68-4](/img/structure/B2943664.png)
(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
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Overview
Description
Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators .
Synthesis Analysis
Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .Molecular Structure Analysis
If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration .Chemical Reactions Analysis
Oximes have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Scientific Research Applications
Synthetic Building Blocks
Oximes, such as “(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime”, are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Photocatalysis
The unique properties imparted by the oxime N–O bond have been recognized for their utility in materials applications . Developments in oxime reactivity since 2016 have enabled transformations such as addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Photoactivatable Fluorophores
Oximes can be used as a new class of photolabile caging group for the design of visible light photo-activatable fluorophores . The photoactivation process is mediated by a highly efficient photodeoximation reaction .
Industrial Applications
In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .
Catalytic Reactions
In Organic chemistry, oximes are utilized in catalytic reactions .
Antidotes
The compounds of oximes are also used as antidotes which are used to serve as nerve agents .
Macromolecular Reactions
Typical macromolecular reactions such as polymer growth, polymer modification, and chain-chain coupling generally require high-yield and highly specific chemical reactions .
Biomedical Applications
Oximes have shown potential in biomedical applications. For example, treatment of murine microglial BV-2 cells with certain oxime compounds greatly reduced LPS-stimulated migration, IL-6, and the expression of iNOS and NO production .
Safety And Hazards
Future Directions
Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning .
properties
IUPAC Name |
(NZ)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBCDCTUCRFQO-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
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